3,4-Dichloro-2-nitroaniline
Overview
Description
3,4-Dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a chlorinated nitroaniline derivative, characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is widely recognized for its role in the production of dyes, pigments, and agricultural chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-nitroaniline typically involves the nitration of 3,4-dichloroaniline. This process includes the reaction of nitric acid with 3,4-dichloroaniline under controlled conditions to introduce the nitro group . Another method involves the chlorination of nitroanilines in hydrochloric acid by adding separate streams of nitroanilines and a chlorinating agent to the acid .
Industrial Production Methods: In industrial settings, the preparation of chloronitroanilines, including this compound, often involves the chlorination of nitroanilines in aqueous hydrochloric acid as the reaction medium. This method ensures the production of pure products in good yield and avoids the accumulation of chlorine during the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a catalyst or reducing agents like tin and hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide under elevated temperatures.
Major Products:
Reduction: The major product is 3,4-dichloroaniline.
Substitution: Depending on the substituent introduced, various derivatives of 3,4-dichloroaniline can be formed.
Scientific Research Applications
3,4-Dichloro-2-nitroaniline has several applications in scientific research and industry:
Dye and Pigment Industry: It is used as an intermediate in the synthesis of azo dyes, which are characterized by the presence of azo bonds (N=N) linking two aromatic groups.
Agricultural Sector: It serves as a key intermediate in the synthesis of various agrochemicals, including herbicides and fungicides.
Research Laboratories: The compound is employed in studying the effects of substitution on the reactivity and properties of aniline derivatives.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-nitroaniline involves its reactivity due to the presence of nitro and chloro groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,4-Dichloro-2-nitroaniline is unique due to the specific positions of the chlorine and nitro groups on the aniline ring. This substitution pattern allows for distinct reactivity and applications compared to other dichloroanilines. For example, the presence of the nitro group in the 2-position and chlorine atoms in the 3 and 4 positions makes it particularly useful in the synthesis of dyes and agrochemicals .
Properties
IUPAC Name |
3,4-dichloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCVNPULEBIHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157579 | |
Record name | Aniline, 3,4-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132429-81-3 | |
Record name | Aniline, 3,4-dichloro-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 3,4-dichloro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.